2-Phenyl-1,3,2lambda5-dioxaphospholane 2-oxide
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Overview
Description
2-Phenyl-1,3,2lambda5-dioxaphospholane 2-oxide is a cyclic phosphoric acid derivative. This compound is known for its unique structural properties, which include a five-membered ring containing both oxygen and phosphorus atoms. It is often used in various chemical applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,2lambda5-dioxaphospholane 2-oxide typically involves the reaction of phenylphosphonic dichloride with ethylene glycol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3,2lambda5-dioxaphospholane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions where the oxygen atoms in the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Various substituted phospholane derivatives.
Scientific Research Applications
2-Phenyl-1,3,2lambda5-dioxaphospholane 2-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of flame retardants and as an additive in lubricants and polymers
Mechanism of Action
The mechanism by which 2-Phenyl-1,3,2lambda5-dioxaphospholane 2-oxide exerts its effects involves the interaction of its phosphorus atom with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, the oxygen atoms in the ring can act as nucleophiles, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide: Similar structure but with different substituents.
2-Phenyl-1,3,2-dioxaphospholane: Lacks the oxide group, leading to different reactivity.
Phenylphosphonic dichloride: Used as a precursor in the synthesis of 2-Phenyl-1,3,2lambda5-dioxaphospholane 2-oxide
Uniqueness
This compound is unique due to its ability to form stable complexes with metal ions and its versatility in undergoing various chemical reactions. Its structural properties make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
13468-89-8 |
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Molecular Formula |
C8H9O3P |
Molecular Weight |
184.13 g/mol |
IUPAC Name |
2-phenyl-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C8H9O3P/c9-12(10-6-7-11-12)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
PPKMPJYJEVNNCV-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(=O)(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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